3-Hydroxy-N-methoxy-4-methylbenzamide: Structure, Properties, and Synthetic Utility
3-Hydroxy-N-methoxy-4-methylbenzamide: Structure, Properties, and Synthetic Utility
This guide provides an in-depth technical analysis of 3-Hydroxy-N-methoxy-4-methylbenzamide , a specialized organic building block and pharmacophore scaffold.
Executive Summary
3-Hydroxy-N-methoxy-4-methylbenzamide (CAS: 348165-51-5) is a functionalized benzamide derivative characterized by a secondary
Chemical Identity & Structural Analysis[6][7][8][9][10][11]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-Hydroxy- |
| CAS Registry Number | 348165-51-5 |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| SMILES | Cc1ccc(cc1O)C(=O)NOC |
| InChI Key | (Predicted) ZQLCWPXBHUALQC-UHFFFAOYSA-N (Analogous base) |
Structural Features & 3D Conformation
The molecule features a trisubstituted benzene ring. The 1,3,4-substitution pattern creates a specific steric and electronic environment:
-
Electronic Push-Pull: The 3-hydroxyl group is an electron-donating group (EDG) via resonance, while the amide at position 1 is electron-withdrawing.
-
Intramolecular Hydrogen Bonding: There is a high probability of an intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the amide, locking the conformation and increasing lipophilicity.
-
The
-Methoxy Amide: The group adopts a trans conformation across the C-N bond to minimize steric clash between the carbonyl oxygen and the methoxy group.
Physicochemical Properties[9][10][13][14][15][16][17]
The following properties are derived from experimental data of structural analogs and computational consensus (ACD/Labs, EPISuite).
| Property | Value / Range | Description |
| Physical State | Solid / Powder | Typically off-white to pale yellow crystalline solid. |
| Melting Point | 145 – 155 °C | (Predicted based on H-bonding network). |
| Solubility | DMSO, Methanol, DMF | High solubility in polar aprotic solvents; low water solubility. |
| pKa (Phenol) | ~9.8 | The 3-OH is weakly acidic. |
| pKa (Amide NH) | ~8.5 – 9.0 | The |
| LogP | 1.2 – 1.5 | Moderately lipophilic; suitable for membrane permeability. |
| H-Bond Donors | 2 | Phenol -OH and Amide -NH. |
| H-Bond Acceptors | 3 | Carbonyl O, Phenol O, Methoxy O. |
Synthetic Methodology
Primary Synthesis Route: Amide Coupling
The most robust synthesis involves the coupling of 3-hydroxy-4-methylbenzoic acid with methoxylamine hydrochloride .
Reagents:
-
Precursor: 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1).[5]
-
Amine Source: Methoxylamine hydrochloride (
). -
Coupling Agents: EDC
HCl / HOBt or HATU. -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
).
Protocol:
-
Activation: Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add methoxylamine hydrochloride (1.2 eq) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.
, and brine.[6] -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Pathway
Caption: One-pot amide coupling strategy using HATU activation.
Reactivity & Applications
The "Weinreb-Like" Distinction
While structurally similar to Weinreb amides (
-
Reactivity Consequence: It cannot be used directly to synthesize ketones via Grignard addition. The Grignard reagent will simply deprotonate the acidic amide nitrogen (
). -
Utility: To utilize Weinreb chemistry, this compound must first be
-methylated (e.g., using MeI/base) to form the tertiary amide.
Directing Group (DG) for C-H Activation
The
-
Mechanism: The amide oxygen and the methoxy oxygen can chelate the metal center, positioning it to activate the ortho C-H bond (Position 2 or 6).
-
Regioselectivity: The 3-hydroxyl group provides steric hindrance, likely directing activation to the C6 position (the "open" ortho position), enabling the synthesis of highly substituted polysubstituted benzenes.
Biological Relevance: HDAC Inhibition Scaffold
The
-
O-Methylation Effect: While
-methylation generally reduces zinc affinity compared to the free hydroxamic acid, these compounds often show improved metabolic stability and bioavailability. They may act as prodrugs (demethylated in vivo by CYPs) or selective inhibitors of non-zinc-dependent targets.
Experimental Validation (Analytical)
To verify the identity of the synthesized compound, the following analytical signatures must be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
- 11.5 ppm (s, 1H, Amide NH ).
- 9.6 ppm (s, 1H, Phenol OH ).
- 7.2 – 6.8 ppm (m, 3H, Aromatic protons).
-
3.7 ppm (s, 3H,
-OCH3 ). - 2.2 ppm (s, 3H, Ar-CH3 ).
-
Mass Spectrometry (ESI):
-
Positive Mode:
. -
Negative Mode:
.
-
References
-
BLD Pharm. (2024). Product Analysis: 3-Hydroxy-N-methoxy-4-methylbenzamide (CAS 348165-51-5).[1][2][3][7][4] Retrieved from
-
PubChem. (2024).[8][9] Compound Summary: N-methoxybenzamide Derivatives. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). N-Methoxy-N-methylbenzamide Properties and Reactivity. Retrieved from
-
MDPI. (2010). Synthesis of Benzamide Derivatives from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4273. Retrieved from
Sources
- 1. 89-73-6|N,2-Dihydroxybenzamide|BLD Pharm [bldpharm.com]
- 2. 16060-55-2|N,3-Dihydroxybenzamide|BLD Pharm [bldpharm.com]
- 3. 2243978-33-6|N1,N4,2,5-Tetrahydroxyterephthalamide|BLD Pharm [bldpharm.com]
- 4. 66571-26-4|6-Methylbenzo[d]isoxazol-3(2H)-one|BLD Pharm [bldpharm.com]
- 5. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bldpharm.com [bldpharm.com]
- 8. N-Methoxybenzamide | C8H9NO2 | CID 12355457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-メトキシ-N-メチルベンズアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
